1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one
Description
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-16-9-21-19(22-10-16)24-7-6-23(11-17(24)25)18(26)14-3-1-13(2-4-14)15-5-8-27-12-15/h1-5,8-10,12H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPLPXZHQKRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one, with the CAS number 2320926-36-9, is a synthetic compound characterized by its complex structure and potential biological activities. The molecular formula is and it has a molecular weight of 382.4 g/mol . This compound is part of a broader class of piperazine derivatives that have been studied for various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, piperazine derivatives have shown IC50 values ranging from 34 µM to over 100 µM in different tumor models, suggesting a promising avenue for further investigation into their anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB 231 | 83.1 |
| Compound B | U-87 MG | 40.59 |
| This compound | Various | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of piperazine derivatives has also been documented. In studies involving related compounds, some exhibited up to 87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM, outperforming standard treatments like dexamethasone . This suggests that the compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
Piperazine derivatives have shown promising antimicrobial activity as well. Some related compounds have demonstrated potency exceeding that of established antibiotics like ciprofloxacin and miconazole, indicating a potential for development into effective antimicrobial agents .
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For example, some studies suggest that the piperazine moiety enhances binding affinity to various receptors or enzymes involved in disease pathways. This interaction can lead to inhibition of tumor growth or modulation of inflammatory responses.
Study on Cytotoxicity
In a recent study evaluating the cytotoxic effects of various piperazine derivatives, it was found that modifications on the aromatic rings significantly affected their activity. The introduction of electron-withdrawing groups increased cytotoxicity against cancer cell lines, indicating structure-activity relationships that could be exploited in drug design .
Evaluation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of piperazine derivatives revealed that certain modifications enhanced their ability to inhibit cytokine production in vitro. This reinforces the idea that structural variations can lead to improved therapeutic profiles for inflammatory diseases .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one exhibits significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in signaling pathways associated with various cancers and autoimmune diseases. The compound's ability to inhibit BTK suggests its potential as a therapeutic agent in treating these conditions.
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives of piperazinones have been evaluated for their cytotoxic activities against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer) using MTT assays. These studies indicate that this compound could have promising anticancer properties .
Potential Therapeutic Applications
The unique combination of functional groups in this compound positions it as a candidate for various therapeutic applications:
- Anticancer Therapy : Due to its action as a BTK inhibitor, it may be developed further for treating hematological malignancies.
- Autoimmune Disorders : Its inhibitory effects on signaling pathways implicated in autoimmune diseases suggest potential utility in this area.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique pharmacological profile of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-[1-(6-amino-5-fluoropyrimidin-4-yl)-4-(trifluoromethyl)piperidin-3-yl]-3-(3-chloroanilino)piperidin-2-one | Structure | Contains trifluoromethyl group; potential anticancer activity |
| 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxamide | Structure | Strong interactions with protein targets; used in drug design |
| 1-[1-(6-amino-pyrimidin-4-yl)-piperidin]-3-(3-chloroanilino)piperidin-2-one | Structure | Exhibits antibacterial properties; useful in treating infections |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluoropyrimidine-Containing Piperazinones
- 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one (CAS 2309307-29-5): Replaces the thiophene-benzoyl group with a furan-carbonyl substituent. Molecular weight: 290.25 g/mol (vs. ~349.37 g/mol for the target compound, estimated).
4-(5-Fluoropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one (CAS 2741931-17-7):
Thiophene-Containing Piperazinones
MK42 (4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one) :
- 4-[3-(Hydroxymethyl)quinolin-2-yl]-1-(1-methylpyrazol-4-yl)piperazin-2-one: Molecular weight: 337.4 g/mol.
Other Notable Analogs
- 1-(3-Chlorophenyl)piperazin-2-one Derivatives :
Physicochemical and Pharmacokinetic Properties
- LogP : The thiophene-benzoyl group likely elevates LogP vs. furan derivatives, enhancing lipid membrane penetration but risking solubility issues.
- Metabolic Stability: Fluoropyrimidine and thiophene groups may reduce oxidative metabolism compared to non-halogenated analogs .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule integrates three distinct moieties:
- A piperazin-2-one core, a six-membered lactam ring critical for conformational rigidity.
- A 5-fluoropyrimidin-2-yl substituent, introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
- A 4-thiophen-3-ylbenzoyl group, requiring regioselective acylation or cross-coupling for installation.
Synthetic challenges include:
Retrosynthetic Strategies
Three primary disconnections guide synthesis:
Disconnection at the Piperazin-2-one Lactam Bond
Retrosynthetic cleavage of the lactam yields 4-aminopiperidine and carboxylic acid derivatives (e.g., 4-thiophen-3-ylbenzoic acid). Cyclization via Edman degradation or thermal lactamization is feasible.
Stepwise Synthetic Procedures
Route 1: Lactam Formation Followed by Sequential Functionalization
Synthesis of Piperazin-2-one Core
Step 1: Cyclocondensation of ethylenediamine with methyl glyoxylate under acidic conditions yields piperazin-2-one (70–85% yield).
Step 2: N-Alkylation with 2-chloro-5-fluoropyrimidine using K$$2$$CO$$3$$ in DMF at 80°C affords 1-(5-fluoropyrimidin-2-yl)piperazin-2-one (62% yield).
Introduction of 4-Thiophen-3-ylbenzoyl Group
Step 3: Acylation with 4-thiophen-3-ylbenzoyl chloride (prepared via Friedel-Crafts acylation of thiophene) in dichloromethane with Et$$_3$$N as base. Reaction at 0°C minimizes side products (55% yield).
Key Data:
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | H$$2$$SO$$4$$, reflux, 6h | 82% | 95% |
| 2 | K$$2$$CO$$3$$, DMF, 80°C, 12h | 62% | 91% |
| 3 | Et$$_3$$N, DCM, 0°C, 4h | 55% | 88% |
Route 2: Convergent Coupling Approach
Preparation of 4-Thiophen-3-ylbenzoic Acid
Step 1: Suzuki-Miyaura coupling of 3-thienylboronic acid with 4-bromobenzoic acid using Pd(PPh$$3$$)$$4$$ catalyst (78% yield).
Fragment Coupling
Step 2: Amide coupling of 4-thiophen-3-ylbenzoic acid with 1-(5-fluoropyrimidin-2-yl)piperazin-2-one using HATU/DIPEA in DMF (68% yield).
Advantages:
Mechanistic Insights and Optimization
Lactamization Kinetics
Cyclization of linear precursors to piperazin-2-one follows second-order kinetics, with rate acceleration in polar aprotic solvents (e.g., DMF). Acid catalysts (e.g., p-TsOH) reduce activation energy by protonating the carbonyl oxygen.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 28% | 53% |
| Step Count | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route 2’s convergent approach offers superior efficiency, though requires advanced intermediates.
Applications and Derivatives
While biological data for the target compound remains undisclosed, structural analogs demonstrate:
- Antipsychotic activity (via dopamine D$$2$$/serotonin 5-HT$${2A}$$ antagonism).
- Anticancer potential through kinase inhibition.
Derivatization at the pyrimidine C4 position or thiophene ring could enhance bioavailability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one with high purity and yield?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise temperature control, solvent selection (e.g., DMF or ethanol), and catalyst optimization (e.g., acid/base conditions). For example, microwave-assisted synthesis can improve reaction efficiency and reduce side products. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the connectivity of the fluoropyrimidine, thiophenylbenzoyl, and piperazin-2-one moieties. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Purity is assessed via HPLC with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are recommended when handling this compound in the laboratory?
- Methodological Answer : Follow general chemical safety guidelines: avoid heat sources (P210), use fume hoods for solvent handling, and wear PPE (gloves, lab coat). Refer to hazard codes P201 ("obtain specialized instructions before use") and P202 ("do not handle until safety precautions are understood") for risk mitigation .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's biological activity against cancer targets?
- Methodological Answer : Begin with in vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer or HeLa for cervical cancer) to evaluate IC₅₀ values via MTT assays. Follow up with mechanism-of-action studies:
- Apoptosis : Caspase-3/7 activation assays.
- Kinase inhibition : Competitive ATP-binding assays (e.g., EGFR or VEGFR-2).
Compare results with positive controls (e.g., doxorubicin) and validate using siRNA knockdown of target proteins .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound stability. Address this by:
- Standardizing protocols : Use identical cell lines and assay kits.
- Validating purity : Re-test batches with HPLC and mass spectrometry.
- Orthogonal assays : Confirm anti-proliferative activity via clonogenic assays alongside MTT .
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride) or nano-formulation (liposomes). Enhance metabolic stability by replacing labile groups (e.g., substituting ester linkages with amides). Pharmacokinetic profiling in rodents should include bioavailability (AUC), half-life (t₁/₂), and tissue distribution studies using LC-MS/MS .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer : Synthesize analogs with modifications to the fluoropyrimidine (e.g., Cl/Br substitution) or thiophene (e.g., methyl/ethyl groups). Test analogs in parallel using standardized bioassays. Key structural comparisons include:
| Analog Modification | Biological Activity (IC₅₀) | Unique Feature |
|---|---|---|
| 5-Fluoro → 5-Chloro | 12 μM (EGFR inhibition) | Increased lipophilicity |
| Thiophene → Furan | Inactive | Loss of π-π stacking |
| Piperazin-2-one → Piperidine | 8 μM (VEGFR-2 inhibition) | Enhanced conformational rigidity |
SAR analysis should prioritize substituents that balance potency and solubility .
Q. How can potential off-target effects be systematically evaluated?
- Methodological Answer : Use high-throughput screening (HTS) panels (e.g., Eurofins Pharma Discovery) to assess activity against 50+ kinases, GPCRs, and ion channels. Computational docking (AutoDock Vina) predicts binding to non-target proteins. Follow up with transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
